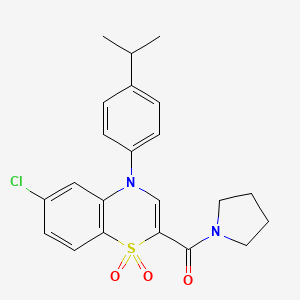

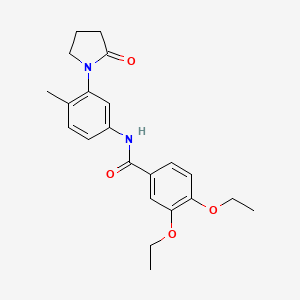

![molecular formula C19H21N5OS B2594555 N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-76-9](/img/structure/B2594555.png)

N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists due to their stability and versatility . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Molecular Structure Analysis

1,2,4-Triazoles have a molecular formula of C2H3N3 and can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles can vary greatly depending on the specific compound and its substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary greatly depending on the specific compound and its substituents .Aplicaciones Científicas De Investigación

Anticancer Activity

The core structure of the compound, which includes a triazolopyridazine moiety, has been associated with anticancer properties. The ability to interact with various biological targets makes it a candidate for drug design and development in oncology. Researchers have explored similar structures for their potential to inhibit cancer cell growth and induce apoptosis .

Antimicrobial Properties

Compounds with the triazolopyridazine scaffold have shown promise as antimicrobial agents. Their mechanism of action often involves interfering with the microbial cell’s ability to synthesize essential proteins or replicate DNA, thus inhibiting growth and proliferation of bacteria and fungi .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory effects of triazolopyridazine derivatives are well-documented. They can modulate inflammatory pathways and reduce pain perception, making them useful in the treatment of chronic pain and inflammatory disorders .

Enzyme Inhibition

This compound and its derivatives can act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase. This application is crucial in developing treatments for conditions like glaucoma, Alzheimer’s disease, and hormone-dependent cancers .

Antiviral and Antitubercular Agents

The structural flexibility of triazolopyridazine allows for the development of antiviral and antitubercular agents. By inhibiting specific enzymes or processes within viral particles or Mycobacterium tuberculosis, these compounds can prevent the spread of infections .

High-Energy Materials

Due to the stability and energy-rich nature of the triazolopyridazine ring system, derivatives of this compound have been investigated for use in high-energy materials. These materials are of interest for applications requiring controlled release of energy, such as in propellants and explosives .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopentyl-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-13-6-8-14(9-7-13)19-22-21-16-10-11-18(23-24(16)19)26-12-17(25)20-15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGSTBBQOSTENA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2594472.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594477.png)

![ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2594480.png)

![4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594482.png)

![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2594487.png)

![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2594489.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2594491.png)